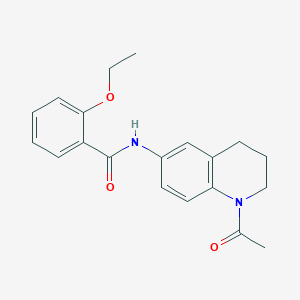

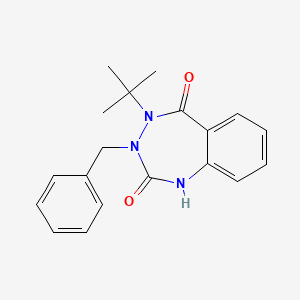

![molecular formula C11H10N2O4 B2668893 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid CAS No. 923200-35-5](/img/structure/B2668893.png)

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid” is a chemical compound with the CAS Number: 923200-35-5 . Its molecular weight is 234.21 and its IUPAC name is 4-[(2,5-dioxo-1-imidazolidinyl)methyl]benzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 234.21 and a molecular formula of C11H10N2O4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One significant application of compounds related to 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid is in the synthesis of new compounds with antimicrobial activities. Research by Abd El-Meguid (2014) focused on constructing compounds containing a similar moiety, 4-(5-benzoyl-benzoimidazol-2), incorporated into different amino acids and sulfamoyl or pyrrole analogues. These compounds demonstrated significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi (Abd El-Meguid, 2014).

Syntheses and Studies as Anti-Tuberculosis Inhibitors

Research on derivatives of this compound also extends to the field of tuberculosis treatment. Liu, Zhong, and Li (2012) synthesized derivatives such as (Z)-2-substituted-5-(4-((2-substituted-5-oxoimidazolidin-4-ylidene)methyl)benzamido)benzoic acid as potential FabH inhibitors, a type of enzyme involved in the synthesis of mycolic acids essential for mycobacteria (Liu, Zhong, & Li, 2012).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Rbaa et al. (2020) synthesized new benzimidazole derivatives, showing that these compounds, which share a structural similarity with this compound, are effective against corrosion of steel in acidic environments (Rbaa et al., 2020).

Anticancer Activity Evaluation

The derivatives of this compound have been evaluated for their potential anticancer activities. Soni et al. (2015) synthesized novel compounds using a common intermediate related to this compound and evaluated their anticancer activity, highlighting the potential of these compounds in cancer treatment (Soni et al., 2015).

Coordination Polymers

This compound and its derivatives have been utilized in the synthesis of coordination polymers. He et al. (2020) synthesized coordination polymers based on a related compound, exploring their structures and properties, which is a significant area of research in material science (He et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPQRWGRCZWBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

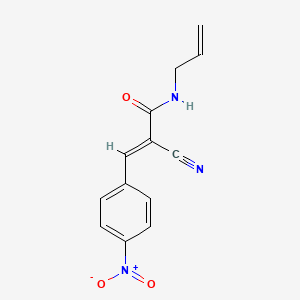

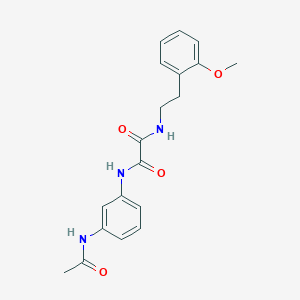

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2668811.png)

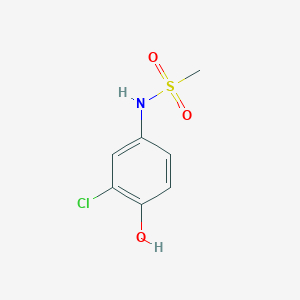

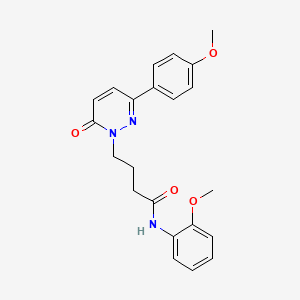

![N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2668821.png)

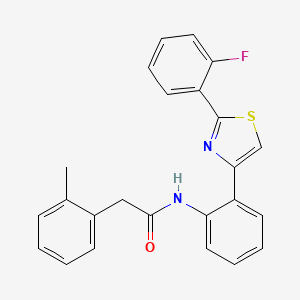

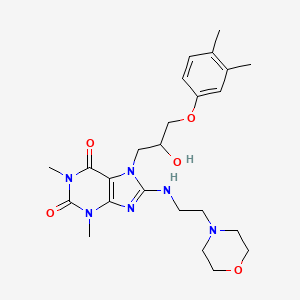

![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2668824.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)

![{9-methyl-2-(2-methylphenyl)-4-[(pyridin-4-ylmethyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2668832.png)